molecular formula C20H19NO5S2 B2806059 Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941935-67-7

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2806059
CAS No.: 941935-67-7
M. Wt: 417.49
InChI Key: SBPVISFHFOCBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is an organic compound . It belongs to the class of organic compounds known as sulfanilides. These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 293.32 . Its density is predicted to be 1.517±0.06 g/cm3 . The melting point is 123-124 °C , and the boiling point is predicted to be 428.3±55.0 °C . The vapor pressure is 1.53E-07mmHg at 25°C , and the refractive index is 1.579 .

Scientific Research Applications

  • Peroxisome Proliferator-Activated Receptor (PPAR) β/δ Inverse Agonists : Research led by Toth et al. (2016) describes the design and synthesis of structurally related ligands based on a PPARβ/δ-selective inverse agonist, ST247. These compounds, including methyl 3-(N-(2-(2-ethoxyethoxy)-4-(hexylamino)phenyl)sulfamoyl)thiophene-2-carboxylate, exhibit increased cellular activity and relevance for understanding the role of PPARβ/δ in physiological and pathophysiological processes (Toth et al., 2016).

  • Benzo[b] Thiophene Derivatives Synthesis : Campaigne and Abe (1975) conducted a study on the synthesis of isomeric benzo[b] thiophene-2-carboxylic acids, which involved the characterization and esterification of these acids to their methyl esters. This research contributes to the broader understanding of thiophene derivatives in chemical synthesis (Campaigne & Abe, 1975).

  • Antagonistic Properties of PPARβ/δ-Specific Ligands : A study by Naruhn et al. (2011) synthesized a new derivative, ST247, related to the PPARβ/δ inhibitory ligand GSK0660. This research highlights the potential of such compounds in modulating specific functions of PPARβ/δ, which is crucial for advancing the understanding of PPARβ/δ biology (Naruhn et al., 2011).

  • Ligand-Controlled Synthesis of Pyrazole and Benzo[b]thiophene Derivatives : Dhage et al. (2014) explored the cyclization-carbonylation of α,β-alkynic hydrazones and (o-alkynylphenyl) (methoxymethyl) sulfides to synthesize pyrazole-4-carboxylates and benzo[b]thiophene-3-carboxylates. This research demonstrates the versatility of ligand-controlled synthesis in organic chemistry (Dhage et al., 2014).

  • Synthesis of Polyfunctionalized Pyrrole and Thiophene : Nedolya et al. (2017) reported the controlled synthesis of methyl (pyrrol-2-yl)sulfanylacetates or methyl (methylamino)thiophene-2-carboxylates, showing dual reactivity and high chemoselectivity. This research contributes to the field of heterocyclic chemistry and the synthesis of functionally diverse compounds (Nedolya et al., 2017).

Properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S2/c1-13-7-9-14(10-8-13)17-12-27-18(20(22)26-3)19(17)28(23,24)21-15-5-4-6-16(11-15)25-2/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPVISFHFOCBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.